N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Overview
Description
N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is characterized by a cyclopropyl group attached to an acetamide moiety, which is further connected to a tetrahydroquinoxaline ring system. The presence of the quinoxaline ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and subsequent functional group modifications .
Chemical Reactions Analysis
N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being various quinoxaline derivatives .
Scientific Research Applications
N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be compared with other quinoxaline derivatives, such as:
2-Quinoxalineacetamide: Similar in structure but lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl group but differ in the rest of the molecular structure, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12(14-8-5-6-8)7-11-13(18)16-10-4-2-1-3-9(10)15-11/h1-4,8,11,15H,5-7H2,(H,14,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVPKVPBTLUEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-01-8 | |
Record name | 2-Quinoxalineacetamide, N-cyclopropyl-1,2,3,4-tetrahydro-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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